6-Fluoro-2-methyl-3-nitrobenzonitrile
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Overview
Description
6-Fluoro-2-methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O2. It is characterized by a benzene ring substituted with a fluorine atom at the 6th position, a methyl group at the 2nd position, a nitro group at the 3rd position, and a nitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-3-nitrobenzonitrile typically involves the nitration of 6-fluoro-2-methylbenzonitrile. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the raw materials are fed into a reactor, and the reaction conditions are tightly controlled to ensure consistent product quality. The process may also involve purification steps such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methyl-3-nitrobenzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used for the oxidation of the compound.
Reduction: Tin (Sn) and hydrochloric acid (HCl) can be used for the reduction of the nitro group to an amine.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Fluoro-2-methyl-3-nitrobenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: In the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
6-Fluoro-2-methyl-3-nitrobenzonitrile is similar to other nitrobenzonitrile derivatives, such as 2-Methyl-3-nitrobenzonitrile and 3-fluoro-2-methyl-6-nitrobenzonitrile. its unique combination of substituents gives it distinct chemical and biological properties. For instance, the presence of the fluorine atom can significantly affect the compound's reactivity and binding affinity compared to its non-fluorinated counterparts.
Comparison with Similar Compounds
2-Methyl-3-nitrobenzonitrile
3-fluoro-2-methyl-6-nitrobenzonitrile
2-Methyl-5-nitrobenzonitrile
Properties
IUPAC Name |
6-fluoro-2-methyl-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-6(4-10)7(9)2-3-8(5)11(12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZLCRGZDPZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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